molecular formula C14H15F3N4O2 B5624712 4-[5-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]benzamide

4-[5-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No. B5624712
M. Wt: 328.29 g/mol
InChI Key: GRNXFEDNEYBREM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 4-[5-(2-Methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]benzamide often involves the incorporation of fluorinated amide substituents to discover new molecules with potential biological activity. For instance, Jacobs et al. (1994) detailed the enantioselective synthesis of a related compound, showcasing the critical role of diastereoselective alkylation in establishing chirality of the amide substituent, highlighting an efficient route for generating compounds in >99% enantiomeric purity (Jacobs et al., 1994).

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, as demonstrated by Demir et al. (2015). These analyses offer insights into the geometric parameters, electronic properties, and chemical reactivity, emphasizing the compound's structural intricacies and potential reactivity pathways (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives, including the introduction of hydrogen isotopes, has been explored to prepare compounds labeled with deuterium and tritium, offering insights into their potential for further chemical modifications and applications in radiolabeling, as explored by Shevchenko et al. (2014) (Shevchenko et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

4-[5-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-23-7-6-11-19-13(20-21(11)8-14(15,16)17)10-4-2-9(3-5-10)12(18)22/h2-5H,6-8H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNXFEDNEYBREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(=NN1CC(F)(F)F)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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